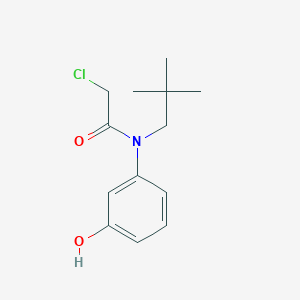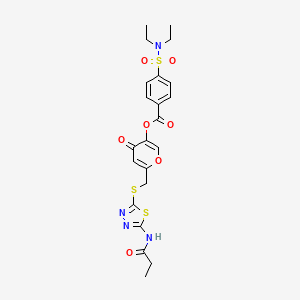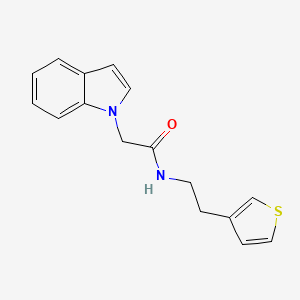
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide, also known as ADX-71441, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system (CNS).
Mécanisme D'action
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide acts as a selective negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate-binding site and reduces the receptor's activity. By inhibiting mGluR5, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide modulates glutamatergic neurotransmission and the associated downstream signaling pathways, leading to the normalization of aberrant synaptic plasticity in the CNS. This mechanism of action has been shown to be effective in various preclinical models of CNS disorders, including anxiety, depression, and addiction.
Biochemical and physiological effects:
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce anxiety-like behavior in rodents and to improve cognitive function in preclinical models of schizophrenia. Moreover, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide has been shown to reduce drug-seeking behavior in preclinical models of addiction and to improve motor function in preclinical models of Parkinson's disease. These effects are believed to be mediated by the modulation of glutamatergic neurotransmission and the associated downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide has several advantages for lab experiments, including its high yield and purity, its favorable pharmacokinetic profile, and its potent and selective inhibition of mGluR5. However, there are also some limitations to its use in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for the study of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide. One potential direction is the development of novel drug formulations that improve the compound's pharmacokinetic properties and increase its brain penetration. Another direction is the investigation of the compound's potential therapeutic applications in other CNS disorders, such as Alzheimer's disease and traumatic brain injury. Moreover, further studies are needed to elucidate the precise mechanisms underlying 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide's effects on synaptic plasticity and to identify potential biomarkers of treatment response. Finally, the development of novel mGluR5 modulators with improved potency, selectivity, and safety profiles is also an important future direction for the field.
Méthodes De Synthèse
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide is synthesized by a multistep process, which involves the reaction of 3-hydroxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,2-dimethylpropylamine and sodium hydride to obtain the corresponding amide. Finally, the amide is chlorinated with thionyl chloride to yield 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide in high yield and purity.
Applications De Recherche Scientifique
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and addiction. Several preclinical studies have demonstrated that 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide exhibits potent and selective inhibition of mGluR5, which leads to the modulation of glutamatergic neurotransmission and the normalization of aberrant synaptic plasticity in the CNS. Moreover, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and oral bioavailability, which makes it a promising drug candidate for further development.
Propriétés
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)9-15(12(17)8-14)10-5-4-6-11(16)7-10/h4-7,16H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPSMOQFKXXWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C1=CC(=CC=C1)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416845 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2898578.png)
![2-Ethyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2898579.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2898581.png)
![1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2898582.png)




![2-Chloro-N-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2898591.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2898597.png)